(Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate
Description
(Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate is an ester derivative of benzene-1,2,4-tricarboxylic acid, where one carboxyl group is esterified with a (Z)-octadec-9-enyl chain (C₁₈H₃₅), and the remaining two carboxyl groups retain their acidic hydrogen atoms (COOH). The compound’s molecular formula is C₂₇H₄₀O₆, with a molecular weight of 508.62 g/mol (calculated). The (Z)-configuration of the octadec-9-enyl chain introduces a cis double bond, which may influence biodegradability and thermal stability compared to saturated analogs .
Potential applications include use as a plasticizer or surfactant, inferred from the role of structurally similar compounds like trihexyl benzene-1,2,4-tricarboxylate in plastics .
Properties
CAS No. |
85006-01-5 |
|---|---|
Molecular Formula |
C27H40O6 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[(Z)-octadec-9-enoxy]carbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27(32)23-19-18-22(25(28)29)21-24(23)26(30)31/h9-10,18-19,21H,2-8,11-17,20H2,1H3,(H,28,29)(H,30,31)/b10-9- |
InChI Key |
VVQFGECASAFYCG-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with (Z)-1-(Octadec-9-enyl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a precursor in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, it may be used to study the interactions of esters with biological membranes or enzymes.
Medicine
Industry
Used in the production of fragrances, flavors, and plasticizers due to its ester functional groups.
Mechanism of Action
The mechanism of action of (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with molecular targets such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing the active components that exert biological effects. The long aliphatic chain may facilitate its incorporation into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparisons:
Structural Differences: Substitution Pattern: The 1,2,4-tricarboxylate derivatives differ from the 1,3,5-isomer () in ring substitution, affecting molecular symmetry and hydrogen-bonding networks. The 1,3,5-isomer forms stable crystalline frameworks via threefold symmetry, while 1,2,4-derivatives exhibit asymmetric interactions . Esterification Degree: Fully esterified analogs (e.g., triheptyl, trioctyl) are more hydrophobic (higher LogP) than (Z)-1-(octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate, which retains hydrophilic COOH groups.
Biodegradability :
- Trioctyl benzene-1,2,4-tricarboxylate is reported as readily biodegradable, likely due to shorter alkyl chains and esterase accessibility . The (Z)-octadec-9-enyl derivative’s biodegradability is hypothesized to be slower due to its long, branched chain, though the cis double bond may enhance microbial oxidation .
Applications: Plasticizers: Trihexyl and trioctyl derivatives are established plasticizers, while the (Z)-compound’s unsaturated chain may improve polymer flexibility and reduce volatility . Material Science: The dihydrogen benzene-1,3,5-tricarboxylate () participates in hydrogen-bonded frameworks, contrasting with the esterified 1,2,4-derivatives’ role in non-polar matrices .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (Z)-1-(Octadec-9-enyl) dihydrogen benzene-1,2,4-tricarboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Use esterification protocols involving benzene-1,2,4-tricarboxylic acid and (Z)-octadec-9-enol under acid catalysis. Optimize molar ratios (e.g., 1:3 for mono- vs. tri-ester formation) and employ Dean-Stark traps for water removal to drive equilibrium. Monitor purity via HPLC with UV detection (λ = 210–254 nm) and confirm yields gravimetrically after column chromatography (silica gel, hexane:ethyl acetate gradient) .
Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?
- Methodology :
- NMR : - and -NMR to confirm ester linkages and (Z)-configuration of the octadec-9-enyl chain (olefinic protons at δ 5.3–5.4 ppm; coupling constant ) .
- FT-IR : Ester carbonyl stretch near 1720 cm and hydroxyl bands (2500–3500 cm) for residual acid groups .
- GC-MS : For volatile impurities; non-volatile analysis via LC-MS (ESI− mode) .
- DSC/TGA : Assess thermal stability and decomposition profiles (e.g., melting points >100°C for related esters) .
Advanced Research Questions
Q. How can this compound be utilized in designing metal-organic frameworks (MOFs), and what pore functionalities can be engineered?
- Methodology : Use the tricarboxylate moiety as a linker for Zn or Cu clusters. The long alkyl chain can induce hydrophobicity or flexibility in the framework. Adjust synthetic conditions (solvent: DMF/water; temperature: 80–120°C) to control pore size (3.8–28.8 Å) and functionality (e.g., gas storage or catalytic sites). Characterize porosity via BET surface area analysis and methane adsorption isotherms (up to 240 cm/g at 36 atm) .
Q. What challenges arise in analyzing isomerization behavior of the octadec-9-enyl chain under experimental conditions?
- Methodology : Monitor (Z)→(E) isomerization via -NMR or Raman spectroscopy under thermal stress (e.g., 60–100°C) or UV exposure. Use Arrhenius plots to quantify activation energy. Computational modeling (DFT) can predict thermodynamic stability of isomers .
Q. How do alkyl chain length and unsaturation impact phase behavior and solubility in non-polar solvents?
- Methodology : Compare with analogues (e.g., tritridecyl esters) via solubility tests in hexane, toluene, and DCM. Chain unsaturation reduces melting points (e.g., tritridecyl ester: density 0.949 g/cm; boiling point 744.9°C) and enhances compatibility with hydrophobic matrices .
Q. What computational approaches predict reactivity in esterification or transesterification reactions?
- Methodology : Apply DFT (B3LYP/6-31G*) to model transition states and calculate activation barriers. Molecular dynamics simulations (MD) can assess steric effects of the octadec-9-enyl group on reaction kinetics .
Q. How can contradictions in thermal stability data from different synthesis batches be resolved?
- Methodology : Standardize synthesis protocols (e.g., inert atmosphere, controlled humidity). Use TGA to compare decomposition onset temperatures. Investigate residual catalysts (e.g., HSO) via ICP-MS, which may accelerate degradation .
Q. What strategies optimize incorporation into polymer matrices while maintaining stereochemical integrity?
- Methodology : Blend with PVC or polyesters via melt processing (160–180°C). Use radical inhibitors (e.g., BHT) to prevent alkene oxidation. Monitor stereochemistry via -NMR and mechanical properties via tensile testing. Regulatory constraints (e.g., EU FCM Regulation 2023/1442) may limit food-contact applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
